Cas no 1007514-40-0 (5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid)

5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid is a heterocyclic compound featuring both pyrazole and oxazole moieties, linked via a methylene bridge. The presence of a bromine substituent enhances its reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, or other derivatives. This compound is particularly useful in the development of pharmacologically active molecules due to its structural versatility and potential for selective modifications. Its stability under standard conditions ensures reliable handling in synthetic applications.
5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid structure
1007514-40-0 structure
Product name:5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid
CAS No:1007514-40-0
MF:C8H6BrN3O3
MW:272.055540561676
CID:4558938
PubChem ID:23005558

5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylic acid, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-
    • 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid
    • Inchi: 1S/C8H6BrN3O3/c9-5-2-10-12(3-5)4-6-1-7(8(13)14)11-15-6/h1-3H,4H2,(H,13,14)
    • InChI Key: ADAYXFJAXAIJRF-UHFFFAOYSA-N
    • SMILES: O1C(CN2C=C(Br)C=N2)=CC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 270.95925g/mol
  • Monoisotopic Mass: 270.95925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 81.2Ų
  • Molecular Weight: 272.06g/mol

5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid Security Information

5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-116518-0.1g
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%
0.1g
$268.0 2023-11-13
Chemenu
CM427192-250mg
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%+
250mg
$362 2023-01-08
Enamine
EN300-116518-1g
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%
1g
$770.0 2023-11-13
Enamine
EN300-116518-10000mg
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95.0%
10000mg
$3315.0 2023-10-03
1PlusChem
1P01A2Q9-10g
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%
10g
$4160.00 2023-12-27
A2B Chem LLC
AV48913-1g
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%
1g
$846.00 2024-04-20
Enamine
EN300-116518-0.05g
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%
0.05g
$179.0 2023-11-13
TRC
B674053-10mg
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid
1007514-40-0
10mg
$ 50.00 2022-06-06
TRC
B674053-50mg
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid
1007514-40-0
50mg
$ 185.00 2022-06-06
Chemenu
CM427192-500mg
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
1007514-40-0 95%+
500mg
$662 2023-01-08

Additional information on 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid

Introduction to 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid (CAS No. 1007514-40-0)

5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid, identified by its CAS number 1007514-40-0, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic organic molecules, specifically featuring a pyrazole core structure linked to an oxazole moiety. The presence of a 4-bromo substituent on the pyrazole ring and a carboxylic acid group on the oxazole ring makes it a versatile intermediate for synthesizing various biologically active molecules.

The structural features of 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid contribute to its potential applications in drug discovery. The pyrazole ring is known for its role in medicinal chemistry due to its ability to form stable complexes with biological targets. Additionally, the bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.

In recent years, there has been growing interest in oxazole derivatives due to their diverse pharmacological properties. Oxazoles are five-membered heterocycles containing one oxygen and two carbon atoms, and they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of a pyrazole and an oxazole ring in 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid creates a unique scaffold that may enhance its biological activity compared to individual components.

One of the most compelling aspects of this compound is its potential as a building block for drug development. The carboxylic acid group can be easily modified to form esters, amides, or other derivatives, while the bromine substituent allows for further functionalization. These features make it an attractive candidate for synthesizing novel therapeutic agents targeting various diseases.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. For instance, pyrazole derivatives have been extensively studied for their antiviral and anti-inflammatory properties. Similarly, oxazole-based compounds have shown promise in treating neurological disorders and cancer. The synergistic effect of combining these two heterocyclic systems in 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid may lead to the discovery of new drugs with enhanced efficacy and reduced side effects.

The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)methyl-1,2-oxazole-3-carboxylic Acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The starting materials typically include commercially available bromopyrazole and oxazole precursors. Through a series of reactions such as condensation, bromination, and carboxylation, the desired product can be obtained. Advanced synthetic techniques like transition metal-catalyzed reactions play a crucial role in achieving high selectivity and efficiency.

In conclusion, 5-(4-Bromo-1H-pyrazol-1-ylmethyl)-1,2 oxazole -3 -carboxylic Acid (CAS No. 1007514 -40 -0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and development into novel therapeutic agents. As research in heterocyclic chemistry continues to advance, compounds like this are likely to play a crucial role in addressing unmet medical needs.

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